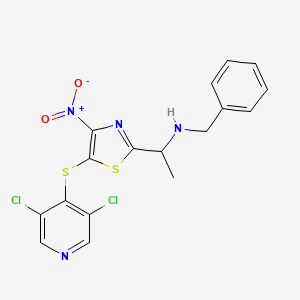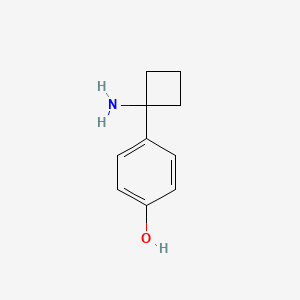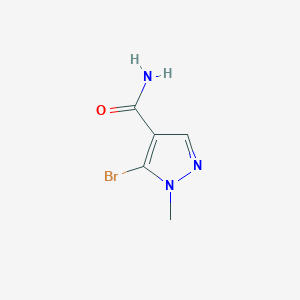
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate is a chemical compound that features a tert-butyl group, a piperidine ring, and a cyanomethyl group
Méthodes De Préparation
The synthesis of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.
Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives.
Industrial Applications: It may be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The cyanomethyl group may participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
tert-Butyl ((3S,4R)-3-(cyanomethyl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as:
tert-Butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate: This compound has a hydroxymethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
tert-Butyl ((3S,4R)-3-(methyl)piperidin-4-yl)carbamate:
Propriétés
Formule moléculaire |
C12H21N3O2 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4R)-3-(cyanomethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10-5-7-14-8-9(10)4-6-13/h9-10,14H,4-5,7-8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
Clé InChI |
PEFJEUSXLDHAPV-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1CC#N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCNCC1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
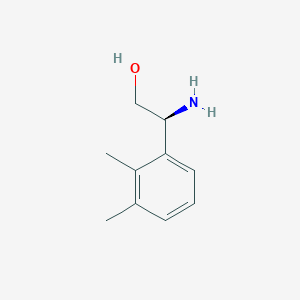
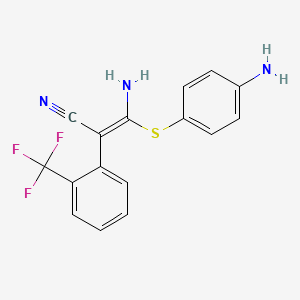
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)




